2-methylpyrazolo[1,5-a]quinazolin-5(4H)-one
Overview
Description
2-methylpyrazolo[1,5-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C11H9N3O and its molecular weight is 199.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 2-methylpyrazolo[1,5-a]quinazolin-5(4H)-one is the P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression regulation . It has emerged as a potential therapeutic target for the treatment of cancer .
Mode of Action
This compound interacts with PCAF by binding to its active site . This interaction inhibits the bromodomain of PCAF, thereby disrupting its function . The inhibition of PCAF can lead to changes in gene expression, potentially affecting the growth and proliferation of cancer cells .
Biochemical Pathways
Given its target, it is likely that it impacts pathways related to gene expression and cellular proliferation . By inhibiting PCAF, it may disrupt the normal acetylation of histones, leading to changes in chromatin structure and gene expression .
Pharmacokinetics
Molecular docking and pharmacokinetic studies suggest that it has suitable binding affinities and drug-like properties
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effect on PCAF. This can lead to changes in gene expression, potentially affecting the growth and proliferation of cancer cells . Some derivatives of this compound have shown potent cytotoxic activity against various human cancer cell lines .
Biochemical Analysis
Biochemical Properties
2-Methylpyrazolo[1,5-a]quinazolin-5(4H)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to undergo oxidative C(sp3)–H amination, a reaction promoted by iodine, leading to the formation of imidazo[1,5-a]quinazolin-5(4H)-ones . This interaction suggests that this compound can act as a substrate in enzymatic reactions, potentially influencing the activity of enzymes involved in oxidative processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with cellular proteins can lead to changes in the expression of genes involved in oxidative stress responses, thereby affecting cellular metabolism and overall cell health .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to undergo oxidative C(sp3)–H amination suggests that it can form covalent bonds with certain biomolecules, thereby altering their function and activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have biological activity, potentially leading to long-term effects on cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antimicrobial activity. At higher doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, affecting its biological activity .
Subcellular Localization
This compound is localized in specific subcellular compartments, which can influence its activity and function. Targeting signals and post-translational modifications direct the compound to particular organelles, where it can exert its effects on cellular processes .
Properties
IUPAC Name |
2-methyl-4H-pyrazolo[1,5-a]quinazolin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c1-7-6-10-12-11(15)8-4-2-3-5-9(8)14(10)13-7/h2-6H,1H3,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGCWJZOFBNOEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=CC=CC=C3C(=O)NC2=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363235 | |
Record name | 2-methylpyrazolo[1,5-a]quinazolin-5(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25468-50-2 | |
Record name | 2-Methylpyrazolo[1,5-a]quinazolin-5(4H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25468-50-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-methylpyrazolo[1,5-a]quinazolin-5(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-4H,5H-pyrazolo[1,5-a]quinazolin-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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